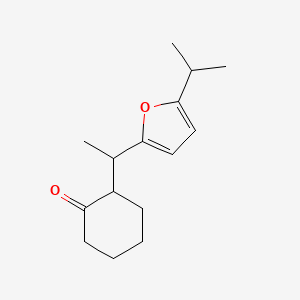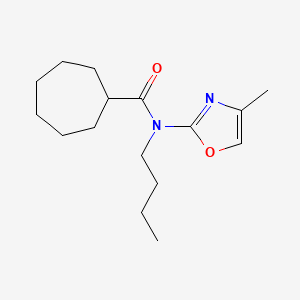
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide is a heterocyclic compound that belongs to the class of oxazoles This compound is characterized by the presence of an oxazole ring, a butyl group, and a cycloheptanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide typically involves the reaction of a cycloheptanecarboxylic acid derivative with an oxazole derivative under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Halogenated derivatives of the oxazole ring
科学研究应用
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target. For example, it may inhibit the release of mediators in allergic responses or interact with specific proteins involved in inflammation.
相似化合物的比较
Similar Compounds
Isamoxole: A compound with a similar oxazole ring structure, known for its anti-allergic properties.
N-Butyl-2-methyl-N-(4-methyloxazol-2-yl)propanamide: Another oxazole derivative with similar chemical properties.
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)cycloheptanecarboxamide is unique due to its specific combination of a cycloheptanecarboxamide moiety with an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
属性
CAS 编号 |
57067-81-9 |
|---|---|
分子式 |
C16H26N2O2 |
分子量 |
278.39 g/mol |
IUPAC 名称 |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide |
InChI |
InChI=1S/C16H26N2O2/c1-3-4-11-18(16-17-13(2)12-20-16)15(19)14-9-7-5-6-8-10-14/h12,14H,3-11H2,1-2H3 |
InChI 键 |
DUZJWTFIQCWMSD-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)
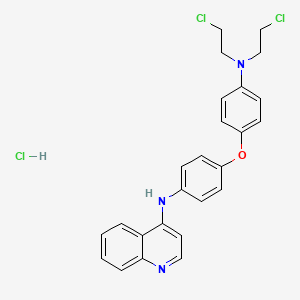
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12902440.png)

![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)


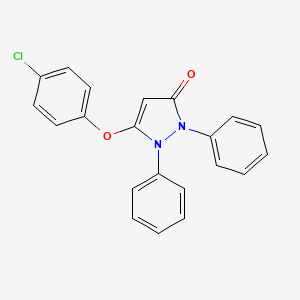
![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)

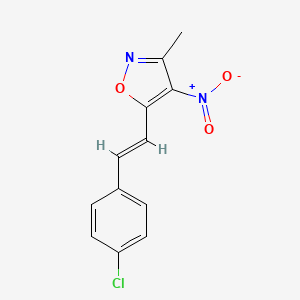
![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B12902507.png)
